N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide
Description
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with a butyl group and a methyl group, along with a chlorinated hydroxybenzenesulfonamide moiety
Properties
IUPAC Name |
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-4-9(2)18-10(3)13(8-16-18)17-22(20,21)11-5-6-12(15)14(19)7-11/h5-9,17,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABBPNCAPIJIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1-butan-2-one with hydrazine hydrate in the presence of an acid catalyst can yield 1-butan-2-yl-5-methylpyrazole.
Sulfonamide Formation: The chlorinated hydroxybenzenesulfonamide can be synthesized by sulfonation of 4-chloro-3-hydroxybenzene with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Coupling Reaction: Finally, the pyrazole derivative is coupled with the sulfonamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their efficacy and safety as pharmaceutical agents. The presence of the sulfonamide group suggests potential as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites and interfere with normal biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-phenylpyrrolidine-1-carboxamide
- N-(1-butan-2-yl-5-methylpyrazol-4-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide
- 1-(1-Butan-2-yl-5-methylpyrazol-4-yl)-3-(oxan-4-ylmethyl)urea
Uniqueness
Compared to these similar compounds, N-(1-butan-2-yl-5-methylpyrazol-4-yl)-4-chloro-3-hydroxybenzenesulfonamide is unique due to the presence of the chlorinated hydroxybenzenesulfonamide moiety. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
